Kv1.5/IKur Inhibitory Potency of BMS-919373 vs. Vernakalant
BMS-919373 demonstrates a Kv1.5/IKur IC50 of 50 nM [1], compared to vernakalant's reported Kv1.5 IC50 of 13 μM (13,000 nM) in patch-clamp assays [2]. BMS-919373 is approximately 260-fold more potent at the Kv1.5 channel than vernakalant under comparable in vitro conditions.
| Evidence Dimension | Kv1.5/IKur channel inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 50 nM |
| Comparator Or Baseline | Vernakalant IC50 = 13 μM (13,000 nM) |
| Quantified Difference | ~260-fold higher potency for BMS-919373 |
| Conditions | Patch-clamp electrophysiology; Kv1.5 channel |
Why This Matters
This potency differential is critical for researchers designing in vitro IKur inhibition studies, as vernakalant's weak Kv1.5 potency necessitates higher concentrations that introduce confounding multi-channel effects.
- [1] Finlay HJ, Wisniewski SR, et al. The Discovery and Chemical Development of BMS-919373: A Selective IKur Inhibitor for the Potential Treatment of Atrial Fibrillation. ACS Symposium Series; 2020. View Source
- [2] Finnin M. Vernakalant: A novel agent for the termination of atrial fibrillation. Am J Health Syst Pharm. 2010;67(14):1157-1164. View Source
